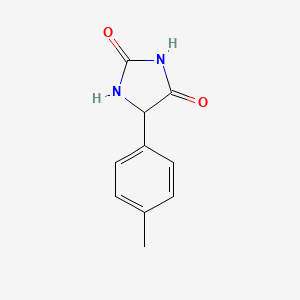

5-(4-Methylphenyl)imidazolidine-2,4-dione

描述

5-(4-Methylphenyl)imidazolidine-2,4-dione (IM-1) is a hydantoin derivative featuring a 4-methylphenyl substituent at the 5-position of the imidazolidine-2,4-dione core. This compound is synthesized via Strecker synthesis, where sodium cyanide, ammonium chloride, and 4-methylphenylglycine react with phenyl isocyanate, yielding IM-1 in 70–74% efficiency . Its structure is characterized by NMR, IR, and mass spectrometry, with typical carbonyl (C=O) stretches at ~1725 cm⁻¹ and aromatic C=C stretches at ~1601–1512 cm⁻¹ . IM-1 and related derivatives have been investigated for pharmacological activities, including cardiovascular and central nervous system effects .

准备方法

Synthetic Routes and Reaction Conditions

5-(4-Methylphenyl)imidazolidine-2,4-dione can be synthesized through the Bucherer-Bergs reaction. This reaction involves the condensation of a ketone (in this case, 4-methylacetophenone) with potassium cyanide and ammonium carbonate in aqueous ethanol. The reaction conditions typically require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, thereby improving the overall yield and reducing production costs.

化学反应分析

Types of Reactions

5-(4-Methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazolidinedione derivatives.

Reduction: Reduction reactions can convert it into different imidazolidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the imidazolidine ring is modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazolidinedione derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazolidine ring .

科学研究应用

Anticonvulsant Activity

Research indicates that HPA-05 exhibits notable anticonvulsant properties. A study demonstrated its ability to block voltage-gated sodium channels effectively, which is crucial in preventing seizure activity. In animal models, HPA-05 showed a significant reduction in seizure frequency and severity when administered at various dosages (50, 100, and 200 mg/kg) .

Antinociceptive Effects

HPA-05 has been evaluated for its analgesic properties. In experiments involving mice subjected to pain-inducing stimuli, HPA-05 significantly decreased the number of writhing episodes compared to control groups. This suggests potential utility in pain management therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .

Central Nervous System (CNS) Effects

HPA-05 was found to have CNS depressant effects without impairing motor coordination in animal models. This profile suggests potential applications in treating anxiety or sleep disorders while minimizing risks associated with motor impairment .

Study on Anticonvulsant Properties

A significant study published in the Journal of Chemical and Pharmaceutical Research assessed the anticonvulsant effects of HPA-05 using various pharmacological tests including the pentylenetetrazole-induced seizure model. The results indicated that doses up to 1000 mg/kg did not result in lethality, highlighting the compound's safety profile alongside its therapeutic potential .

Psychopharmacological Evaluation

Another study focused on the psychopharmacological effects of HPA-05 on mice revealed that it possesses a profile consistent with CNS depressants while maintaining motor coordination. This dual action could be beneficial for developing treatments that require sedation without significant impairment .

作用机制

The mechanism of action of 5-(4-Methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, thereby modulating biochemical pathways related to pain perception and inflammation . The compound’s structure allows it to bind to these targets with high affinity, leading to its observed biological effects.

相似化合物的比较

Structural Analogues and Substitution Effects

The imidazolidine-2,4-dione scaffold is highly versatile, with substitutions at the 3- and 5-positions significantly altering physicochemical and biological properties.

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Donating Groups : The 4-methyl group in IM-1 enhances lipophilicity compared to the 4-hydroxyphenyl derivative (), which has higher polarity due to the hydroxyl group.

- Conjugated Systems : Compounds like 4f exhibit extended conjugation (allylidene group), leading to bathochromic shifts in UV absorption (λmax ~350 nm), comparable to avobenzone .

- Heterocyclic Modifications : Replacing the imidazolidine core with thiazolidine (e.g., 5-(4-fluorobenzylidene)thiazolidine-2,4-dione) alters ring strain and hydrogen-bonding capacity, affecting biological target interactions .

Pharmacological Activity

Key Observations :

- Anti-Parasitic Activity : Derivatives with electron-withdrawing groups (e.g., 4-nitrobenzylidene) exhibit potent anti-schistosomal effects by disrupting parasite tegument .

- Antidepressant Profile: The dimethylaminobenzyl group in IM-1 analogues confers activity via unknown mechanisms distinct from tricyclics or MAOIs .

- Marine-Derived Analogues: Naturally occurring hydantoins, such as aplysinopsins, demonstrate antimicrobial properties, with stereochemistry (Z vs. E) influencing efficacy .

Physical and Spectroscopic Properties

Table 3: Comparative Physical Data

Key Observations :

- Melting Points : Hydroxyphenyl derivatives exhibit higher melting points (>260°C) due to hydrogen bonding , whereas alkyl-substituted analogues (e.g., isopropyl) have lower thermal stability.

- Spectroscopic Shifts : Substituents like hydroxy or nitro groups induce downfield NMR shifts (ΔδC up to +7.6 ppm) in the imidazolidine core .

生物活性

5-(4-Methylphenyl)imidazolidine-2,4-dione, also known as HPA-05, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10N2O2

- Molecular Weight : Approximately 190.2 g/mol

- Structure : Characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups.

The presence of the 4-methylphenyl substituent enhances its chemical properties and potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methylbenzaldehyde and an appropriate imidazolidine precursor under acidic or basic conditions. Common solvents used include ethanol or methanol, with reactions often conducted at elevated temperatures to maximize yield.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various microbial strains, suggesting potential applications in treating infections.

Antitumor Activity

This compound has been evaluated for its antitumor properties. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including:

- Prostate cancer (PC-3)

- Colorectal cancer (HCT-116)

- Breast cancer (MCF-7)

- Cervical cancer (HeLa)

Key findings from these studies indicated median IC50 values ranging from 7.2 to 8.9 μM for selected analogs . The structural activity relationship (SAR) analysis revealed that the presence of the 4-methyl group plays a crucial role in enhancing cytotoxicity.

Central Nervous System Effects

A psychopharmacological study assessed the effects of HPA-05 on the central nervous system using various behavioral tests in mice. The results indicated:

- Acute Toxicity : The median lethal dose (LD50) could not be determined as it exceeded 1000 mg/kg.

- CNS Depression : Behavioral assessments showed that HPA-05 induced central nervous system depression without causing significant motor coordination impairment .

The compound was tested at doses of 50, 100, and 200 mg/kg in several behavioral tests, including the open field test and elevated plus-maze test.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Phenyl)imidazolidine-2,4-dione | Contains a phenyl group | Lacks the methyl group on the phenyl ring |

| 5-(3-Methylphenyl)imidazolidine-2,4-dione | Methyl group at position 3 | Different position alters properties |

| 5-(4-Ethylphenyl)imidazolidine-2,4-dione | Ethyl group instead of methyl | Changes hydrophobicity and possibly biological activity |

| 5-(Diphenyl)imidazolidine-2,4-dione | Two phenyl groups | Increased steric hindrance affects reactivity |

The methyl group in this compound contributes to its distinct chemical reactivity and biological profile compared to these similar compounds.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Methylphenyl)imidazolidine-2,4-dione and its derivatives?

The compound can be synthesized via condensation reactions between substituted phenyl precursors and imidazolidine-2,4-dione scaffolds. For example:

- Benzoyl chloride route : Substituted benzoyl chlorides react with isothiocyanates to form thiourea intermediates, which cyclize to yield imidazolidine-diones .

- Isocyanate route : Substituted phenyl isocyanates (e.g., 4-fluorophenyl or trifluoromethylphenyl) react with dimethylformamide dimethylacetal to form intermediates, followed by cyclization .

- Catalytic hydrogenation : Derivatives like 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione are prepared by hydrogenating benzylidene precursors . Key considerations: Optimize reaction temperature (e.g., reflux in acetonitrile) and stoichiometry to improve yields (typically 40–70%) .

Q. Which analytical techniques are critical for characterizing this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : Use - and -NMR to confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (ESI-MS or LC/MS) : Validate molecular weight (e.g., m/z 245.1 [M+H] for trifluoromethyl derivatives) .

- X-ray crystallography : Determine crystal structure parameters (monoclinic systems, space group P21/c) for stereochemical confirmation .

- Elemental analysis : Verify purity (>95%) and stoichiometry .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

- Melting point : Analogs like 5-(4-hydroxyphenyl) derivatives melt >260°C, suggesting high thermal stability .

- Solubility : Limited aqueous solubility (common in imidazolidine-diones); use polar aprotic solvents (DMSO, DMF) for in vitro assays .

- Crystallinity : Monoclinic packing (a = 10.37 Å, β = 105.6°) affects formulation stability .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF, -F) at the phenyl ring to modulate electronic effects and improve CNS penetration .

- Side-chain variation : Replace the methyl group with morpholino or piperazine moieties to enhance binding affinity (e.g., 62–68% yields in analogs) .

- In silico screening : Use QSAR models to predict substituent effects on targets like monoamine oxidase or synaptic receptors .

Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological data?

- Case study : A dimethylaminobenzyl derivative showed in vivo antidepressant activity (ED = 17 mg/kg) but no in vitro monoamine oxidase inhibition .

- Methodological solutions :

- Validate metabolite profiling (e.g., LC-MS/MS) to identify active metabolites.

- Use functional assays (e.g., tetrabenazine-induced ptosis) over static receptor binding .

- Conduct pharmacokinetic studies to assess blood-brain barrier penetration .

Q. What computational strategies support the design of this compound derivatives?

- Docking studies : Map interactions with targets like voltage-gated sodium channels (e.g., phenytoin analogs) .

- Molecular dynamics (MD) : Simulate substituent effects on scaffold rigidity and solvation .

- ADMET prediction : Use tools like SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Q. How can crystallographic data inform structure-property relationships?

- Case study : 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione crystallizes in a monoclinic system (V = 864.76 Å), with hydrogen bonds stabilizing the lattice .

- Applications :

- Correlate crystal packing (e.g., P21/c space group) with solubility and dissolution rates.

- Guide co-crystallization strategies to improve bioavailability .

Q. Methodological Tables

Table 1. Synthetic Yields of Analogous Compounds

| Substituent | Reaction Route | Yield (%) |

|---|---|---|

| 4-Trifluoromethyl | Isocyanate cyclization | 66.7 |

| 4-Fluorophenyl | Isocyanate cyclization | 61.2 |

Table 2. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Unit cell volume (ų) | 864.76 |

| Melting point (°C) | >260 |

属性

IUPAC Name |

5-(4-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-2-4-7(5-3-6)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJOIZOYRMNZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512575 | |

| Record name | 5-(4-Methylphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69489-37-8 | |

| Record name | 5-(4-Methylphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。